molecular formula C9H18ClNO2 B1492545 3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride CAS No. 2098062-91-8

3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride

Cat. No. B1492545
CAS RN: 2098062-91-8
M. Wt: 207.7 g/mol
InChI Key: ZHFKJIQOSVUBIR-UHFFFAOYSA-N
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Description

3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride, also known as DASP, is a synthetic compound used in a variety of scientific research applications. It is a cyclic hydrochloride salt of an aromatic amine that has been widely studied in the fields of organic chemistry, pharmacology, biochemistry, and physiology. DASP has been used in a variety of experiments, including those related to drug design, drug discovery, and drug delivery. Its unique properties have made it an attractive molecule for a variety of research applications.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Spiroheterocycles : Research has demonstrated efficient synthetic routes to various spiroheterocycles, including diazaspiroketals and oxazinones, starting from basic chemical precursors. These methods showcase the versatility of spiro compounds in creating complex molecular frameworks useful in drug design and material science (Goubert et al., 2006), (Goubert et al., 2007).
  • Prins Cascade Cyclization : A novel method was developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through Prins cascade cyclization, showcasing an innovative approach to constructing spirocyclic compounds with potential in pharmaceuticals and agrochemicals (Reddy et al., 2014).

Biological Studies

  • Insect Pheromones : Spiroacetals, including compounds similar to "3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride," are major components of sex pheromones in various insects, such as the olive fruit fly and Andrena haemorrhoa. These findings are crucial for developing eco-friendly pest control methods by exploiting pheromone-mediated behaviors (Ballini & Petrini, 1992), (Francke & Kitching, 2001).

Material Science

  • Polymer Networks : The design and synthesis of new polymer networks containing pendant spiroacetal moieties have been explored, highlighting the potential of these structures in creating stimuli-sensitive polymeric systems for pharmaceutical delivery systems or as support for bioactive compounds. This research underlines the adaptability and functional utility of spiro compounds in advanced material applications (Diaconu et al., 2015).

properties

IUPAC Name

3,7-dioxa-10-azaspiro[5.6]dodecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-4-10-5-8-12-9(1)2-6-11-7-3-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFKJIQOSVUBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC12CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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